1-(o-Tolyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(o-Tolyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is an organic compound that belongs to the indazole family Indazoles are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(o-Tolyl)-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as o-toluidine and cyclohexanone.
Cyclization Reaction: The key step involves the cyclization of o-toluidine with cyclohexanone in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. This reaction forms the indazole ring system.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(o-Tolyl)-1,5,6,7-tetrahydro-4H-indazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the indazole ring, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(o-Tolyl)-1,5,6,7-tetrahydro-4H-indazol-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which 1-(o-Tolyl)-1,5,6,7-tetrahydro-4H-indazol-4-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. Detailed studies are required to elucidate the exact molecular mechanisms and targets.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one: Similar structure but with a phenyl group instead of an o-tolyl group.
1-(p-Tolyl)-1,5,6,7-tetrahydro-4H-indazol-4-one: Similar structure but with a p-tolyl group instead of an o-tolyl group.
1-(m-Tolyl)-1,5,6,7-tetrahydro-4H-indazol-4-one: Similar structure but with an m-tolyl group instead of an o-tolyl group.
Uniqueness
The presence of the o-tolyl group in 1-(o-Tolyl)-1,5,6,7-tetrahydro-4H-indazol-4-one imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from its analogs with different substituents.
Properties
Molecular Formula |
C14H14N2O |
---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
1-(2-methylphenyl)-6,7-dihydro-5H-indazol-4-one |
InChI |
InChI=1S/C14H14N2O/c1-10-5-2-3-6-12(10)16-13-7-4-8-14(17)11(13)9-15-16/h2-3,5-6,9H,4,7-8H2,1H3 |
InChI Key |
SZBMZUBCXNPXAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=O)CCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.